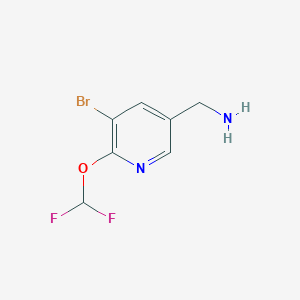

(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine

Overview

Description

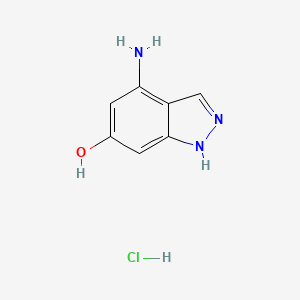

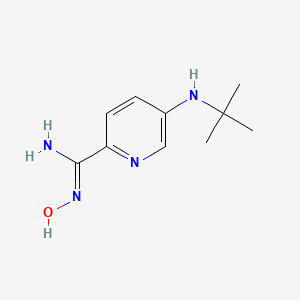

“(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 2231675-66-2 . It has a molecular weight of 253.05 . The IUPAC name for this compound is (5-bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine .

Molecular Structure Analysis

The InChI code for “(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine” is 1S/C7H7BrF2N2O/c8-5-1-4(2-11)3-12-6(5)13-7(9)10/h1,3,7H,2,11H2 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

“(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine” is a solid or semi-solid or liquid at normal temperatures . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Catalytic Applications : Akbarikalani et al. (2020) describe the synthesis of immobilized copper (triazole-5-yl)methanamine complexes onto MCM-41 as a novel recyclable nanocatalyst. This nanocatalyst shows potential in synthesizing pyridine-containing pseudopeptides through a sequential Ugi/nucleophilic addition/1,5-enyne cyclization reaction, achieving good-to-excellent yields. This research highlights the role of pyridinyl methanamine derivatives in catalysis and synthesis of complex organic compounds (Akbarikalani et al., 2020).

Synthesis of Pyridine Derivatives : Research by Ghiasuddin et al. (2018) focuses on the synthesis of novel pyridine derivatives, including 3-bromo-5-(2,5-difluorophenyl)pyridine, through carbon-carbon coupling. These compounds are characterized by XRD, spectroscopic techniques, and investigated using density functional theory (DFT). The study provides insights into the vertical transitions, molecular structure, and bioactivity potential of these compounds (Ghiasuddin et al., 2018).

Pharmacological Applications : Hirokawa et al. (2000) detail an efficient synthesis of a pyridine derivative, which is a key moiety in a potent dopamine and serotonin receptors antagonist. This study shows the relevance of pyridinyl methanamine derivatives in the synthesis of pharmacologically active compounds (Hirokawa et al., 2000).

Structural and Spectroscopic Studies : The spectroscopic characterization of related pyridine compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been carried out by Vural and Kara (2017). Their research includes density functional theory (DFT) studies for optimized geometric structure and vibrational frequencies, contributing to our understanding of the structural and electronic properties of these compounds (Vural & Kara, 2017).

Novel Derivative Synthesis and Biological Activities : Ahmad et al. (2017) describe the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. The study includes density functional theory (DFT) studies and biological activity analysis, highlighting the potential of these derivatives in medicinal chemistry (Ahmad et al., 2017).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

[5-bromo-6-(difluoromethoxy)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2O/c8-5-1-4(2-11)3-12-6(5)13-7(9)10/h1,3,7H,2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNLTJYKYKZBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)OC(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1384565.png)

![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)

![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)